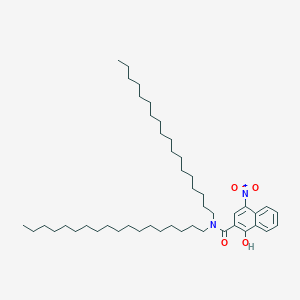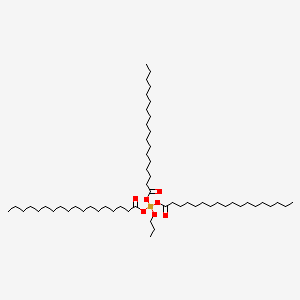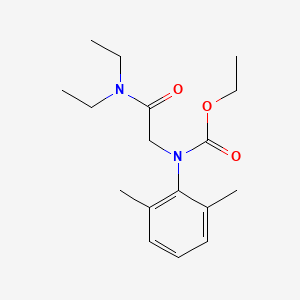
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate is an organic compound with the molecular formula C18H35O6PS2. It is also known by its IUPAC name, 1,4-dibutyl 2-{[dipropoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanyl}butanedioate
Métodos De Preparación
The synthesis of dibutyl ((dipropoxyphosphinothioyl)thio)succinate involves multiple steps, typically starting with the reaction of butanedioic acid with dibutyl alcohol to form dibutyl butanedioate. This intermediate is then reacted with dipropoxyphosphinothioyl chloride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or phosphines.
Aplicaciones Científicas De Investigación
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases and proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated enzyme activity.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production
Mecanismo De Acción
The mechanism of action of dibutyl ((dipropoxyphosphinothioyl)thio)succinate involves its interaction with molecular targets such as enzymes. The phosphorothioate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate is unique due to its specific structure and the presence of the dipropoxyphosphinothioyl group. Similar compounds include:
Dibutyl [[bis[(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate: This compound has a similar backbone but different substituents, leading to variations in chemical properties and applications.
Ethyl 3-[[bis(1-methylethoxy)phosphinothioyl]thio]propionate: Another related compound with different alkyl groups, affecting its reactivity and use.
Propiedades
Número CAS |
68413-47-8 |
|---|---|
Fórmula molecular |
C18H35O6PS2 |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
dibutyl 2-dipropoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C18H35O6PS2/c1-5-9-13-21-17(19)15-16(18(20)22-14-10-6-2)27-25(26,23-11-7-3)24-12-8-4/h16H,5-15H2,1-4H3 |
Clave InChI |
HSVNXSQHXKNAOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC(C(=O)OCCCC)SP(=S)(OCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
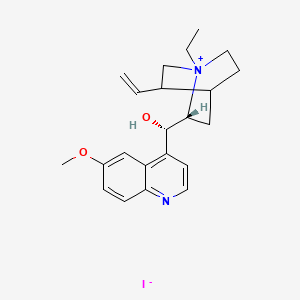

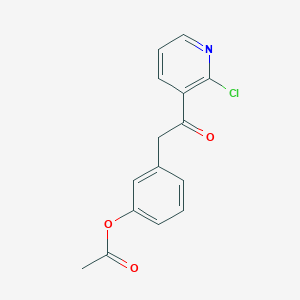
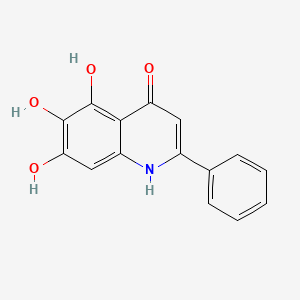
![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)

